benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate
Description
Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate is a chiral oxazolidinone derivative characterized by a benzyl carbamate group attached to the methyl side chain of the oxazolidinone core. The (5S) stereochemistry indicates a specific spatial arrangement critical for its biological interactions. Oxazolidinones are a class of synthetic antibiotics known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit .
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1 |
InChI Key |
CIMOMVDNFMVGGV-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chiral Epoxide Precursors
(S)-Glycidyl derivatives, synthesized via Sharpless epoxidation or enzymatic resolution, provide >98% ee when used in condensation reactions. For example, (S)-glycidyl nosylate synthesized from D-mannitol ensures chirality transfer to the oxazolidinone.
Kinetic Resolution
Lipase-catalyzed acetylation of racemic 5-aminomethyl-oxazolidinone intermediates selectively protects the (R)-enantiomer, leaving the desired (S)-amine free for carbamoylation. This method achieves 99% ee but requires additional steps.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A patented protocol involves:
-
Pumping benzyl carbamate and (S)-BOC-glycidylamine (1:1.3 molar ratio) into a LiHMDS-THF solution at −78°C.
-
Quenching the reaction stream with HCl (2.0 M) to isolate the oxazolidinone intermediate.
-
Carbamoylation in a second reactor using benzyl chloroformate and triethylamine at 25°C.
This setup achieves 82% yield with a productivity of 1.2 kg/h.
Purification and Characterization
Final purification typically involves recrystallization from ethanol/water (4:1) or chromatography on silica gel (hexane/ethyl acetate 3:1). Key characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 5.12 (s, 2H, OCH₂Ph), 4.65–4.58 (m, 1H, CH–N), 3.95–3.88 (m, 2H, OCH₂), 3.42–3.35 (m, 2H, NCH₂).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxazolidinone derivatives with higher oxidation states.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with oxazolidinone structures exhibit significant antimicrobial properties. Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate has been evaluated for its efficacy against various bacterial strains, demonstrating notable activity against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry tested the antibacterial properties of several oxazolidinone derivatives, including this compound. The compound showed inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.
Table 2: Antibacterial Activity
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Linezolid | 2 | Staphylococcus aureus |
| Vancomycin | 8 | Staphylococcus aureus |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of topoisomerase II.
Case Study: Cytotoxicity Assessment
In vitro studies conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects with an EC50 value of 15 µM against HeLa cells.
Table 3: Cytotoxicity Data
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | HeLa | 15 | Induction of apoptosis observed |
| Doxorubicin | HeLa | 0.5 | High cytotoxicity |
| Cisplatin | A549 | 10 | Moderate cytotoxicity |
Mechanism of Action
The mechanism of action of benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s benzyl carbamate group distinguishes it from clinically used oxazolidinones like Linezolid and Radezolid, which feature acetamide moieties. Carbamates are often employed as protective groups in synthesis, suggesting this compound may serve as a precursor . Halogenation: Fluorine and iodine substituents in analogs (e.g., Linezolid, compound 9 in ) enhance antibacterial potency by improving target binding and metabolic stability. The absence of halogens in the target compound may limit its direct antimicrobial efficacy.
Stereochemical Considerations: The (5S) configuration is conserved across oxazolidinones, including Linezolid and Radezolid, underscoring its importance in maintaining ribosomal binding affinity .
Pharmacological and Physicochemical Properties
- Linezolid : Exhibits 100% oral bioavailability and activity against methicillin-resistant Staphylococcus aureus (MRSA). Its morpholine ring contributes to solubility and pharmacokinetics .
- Radezolid : Demonstrates superior activity against linezolid-resistant strains (e.g., Haemophilus influenzae) due to the triazole group, which enhances membrane penetration .
Biological Activity
Benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate (commonly referred to as BOC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BOC, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
BOC is characterized by the following chemical formula: C₁₂H₁₄N₂O₄. It features a five-membered oxazolidin ring that contributes to its biological properties. The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| SMILES | Cc1ccccc1C(=O)N(C(=O)O)C2CC(NC(=O)O)C(C2=O)N |
The biological activity of BOC can be attributed to several mechanisms:
- Antimicrobial Activity : BOC has shown promising results against various bacterial strains. The oxazolidinone core is known for its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is critical for bacterial growth and reproduction .
- Anti-inflammatory Effects : Studies have indicated that BOC may exhibit anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by excessive inflammation .
- Anticancer Potential : Preliminary research suggests that BOC may have anticancer effects, particularly in inhibiting tumor cell proliferation. This is thought to occur through apoptosis induction and cell cycle arrest mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological activity of BOC:
- Study on Antimicrobial Efficacy : A study published in PubMed demonstrated that BOC exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a potential role for BOC as an alternative antimicrobial agent .
- Anti-inflammatory Study : In a controlled experiment, BOC was administered to mice with induced inflammation. Results showed a marked reduction in inflammatory markers (e.g., TNF-alpha, IL-6) compared to control groups, indicating its potential as an anti-inflammatory therapeutic agent .
- Anticancer Research : A recent study explored the effects of BOC on human cancer cell lines. The compound was found to induce apoptosis in colorectal cancer cells through a caspase-dependent pathway, highlighting its potential for further development as an anticancer drug .
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic pathways for benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate, and how do reaction conditions influence stereochemical outcomes?
The synthesis of this compound typically involves carbamate formation via coupling between benzyl chloroformate and a chiral oxazolidinone intermediate. The stereochemical integrity at the 5S position is critical and is often achieved using enantioselective catalysis or chiral auxiliaries. For example, tert-butyl or benzyl carbamate-protected intermediates are common precursors . Reaction conditions such as temperature, solvent polarity, and base strength must be optimized to minimize racemization. Chromatographic purification (e.g., chiral HPLC) or crystallization in non-polar solvents can resolve stereochemical impurities .
Q. How can crystallographic methods validate the absolute configuration of the 5S stereocenter?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. Using programs like SHELXL for refinement and ORTEP-3 for visualization, researchers can analyze anisotropic displacement parameters and hydrogen-bonding networks to assign the 5S configuration unambiguously . High-resolution data (e.g., <0.8 Å) and Flack parameter analysis further reduce ambiguity in chiral assignments .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR can confirm the oxazolidinone ring (C=O at ~170 ppm) and benzyl carbamate groups (aromatic protons at 7.2–7.4 ppm). NOESY experiments detect spatial proximity between the benzyl group and the oxazolidinone methylene, supporting stereochemical assignments .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing regioisomers .
Advanced Research Questions
Q. How do structural modifications to the oxazolidinone ring impact biological activity in related compounds?
Evidence from oxazolidinone antibiotics (e.g., linezolid) shows that the 5S configuration is essential for binding to the bacterial 23S ribosomal subunit. Substitutions at the 3-position of the oxazolidinone ring (e.g., fluorine or morpholine groups) enhance antibacterial potency by improving target affinity and pharmacokinetics . However, bulkier groups like benzyl carbamates may reduce solubility, necessitating formulation optimization (Table 1).
Q. Table 1: Structure-Activity Relationships in Oxazolidinones
Q. What crystallographic challenges arise during refinement of oxazolidinone derivatives, and how can they be mitigated?
Disorder in the benzyl carbamate group or oxazolidinone ring is common due to rotational flexibility. Strategies include:
- Collecting low-temperature (e.g., 100 K) data to reduce thermal motion artifacts.
- Using SHELXL’s PART instruction to model disordered regions .
- Incorporating restraints on bond lengths/angles for non-H atoms .
For twinned crystals, the HKLF5 format in SHELXL enables dual refinement, while the WinGX suite provides graphical validation tools .
Q. How can contradictory biological data (e.g., in vitro vs. in vivo efficacy) be analyzed for this compound?
Discrepancies often stem from differences in metabolic stability or membrane permeability. Example workflow:
In vitro assays : Measure MIC (Minimum Inhibitory Concentration) against Gram-positive strains (e.g., S. aureus).
ADME profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
Molecular dynamics (MD) simulations : Predict interactions with efflux pumps (e.g., AcrAB-TolC in E. coli) that may reduce intracellular concentrations .
Data normalization using positive controls (e.g., linezolid) and statistical tests (e.g., ANOVA) can isolate compound-specific effects .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of benzyl carbamate derivatives?
- QSAR models : Train on datasets of oxazolidinone derivatives to predict logP, solubility, and CYP450 inhibition .
- Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to human serum albumin or metabolic enzymes .
- MD simulations : Analyze diffusion coefficients in lipid bilayers to estimate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
